Ammonium carbamate

描述

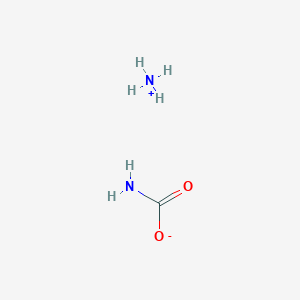

Structure

3D Structure of Parent

属性

CAS 编号 |

1111-78-0 |

|---|---|

分子式 |

CH6N2O2 |

分子量 |

78.071 g/mol |

IUPAC 名称 |

azane;carbamic acid |

InChI |

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |

InChI 键 |

BVCZEBOGSOYJJT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)[O-].[NH4+] |

规范 SMILES |

C(=O)(N)O.N |

沸点 |

Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |

颜色/形态 |

COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |

熔点 |

60 °C SUBLIMES |

其他CAS编号 |

1111-78-0 |

物理描述 |

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

463-77-4 (Parent) |

保质期 |

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |

溶解度 |

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |

同义词 |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

蒸汽压力 |

31 kilopascal (kPa) at 40 °C at which dissociation begins. |

产品来源 |

United States |

Foundational & Exploratory

Ammonium Carbamate Synthesis from Ammonia and Carbon Dioxide: A Technical Guide

Introduction

Ammonium carbamate ([NH₄][H₂NCO₂]) is a white, crystalline solid compound that plays a pivotal role as a key intermediate in the industrial synthesis of urea, one of the world's most important nitrogen-based fertilizers.[1][2] It is formed through the direct reaction of ammonia (NH₃) and carbon dioxide (CO₂).[1] The compound is highly soluble in water and less so in alcohol, and it exhibits a characteristic ammonia-like odor.[3][4] Under ambient conditions, this compound is unstable and slowly decomposes back into gaseous ammonia and carbon dioxide.[1][5] This reversible nature is central to its industrial application. Beyond its role in fertilizer production, this compound is also used as an ammoniating agent in chemical manufacturing, a buffering agent in cosmetics, and has been approved as an inert ingredient in certain pesticide formulations.[3][5]

The synthesis of urea from ammonia and carbon dioxide is a two-step process, with the formation of this compound being the initial, rapid, and exothermic reaction.[6][7] This is followed by a slower, endothermic dehydration of the carbamate to form urea and water.[6] Understanding the synthesis of this compound is therefore fundamental to optimizing urea production and related chemical processes.

Thermodynamics and Kinetics

The formation of this compound from gaseous ammonia and carbon dioxide is a highly exothermic reaction, releasing a significant amount of heat.[6] The reaction can be represented by the following equilibrium:

2 NH₃(g) + CO₂(g) ⇌ [NH₄]--INVALID-LINK--

The equilibrium is sensitive to temperature and pressure. Lower temperatures and higher pressures favor the formation of solid this compound, shifting the equilibrium to the right, in accordance with Le Chatelier's principle.[3][5] Conversely, higher temperatures favor the endothermic decomposition back into ammonia and carbon dioxide.[8] The reaction rate increases significantly at temperatures above 160°C.[6]

The heat of formation for this compound from ammonia and carbon dioxide has been reported as approximately 37,700 calories (157.7 kJ/mol).[9] More recent calorimetric studies have determined the reaction enthalpy for carbamate formation from bicarbonate and ammonia (HCO₃⁻ + NH₃ ↔ H₂NCO₂⁻) to be -27.6 ± 0.9 kJ/mol.

Kinetic studies in the solid state at low temperatures (70 K to 90 K) show the reaction to be first-order with respect to CO₂.[10] In aqueous solutions, the kinetics are more complex, involving the reversible formation of carbamic acid and have been studied using stopped-flow techniques.[11]

Quantitative Thermodynamic Data

| Parameter | Value | Conditions | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -642.5 kJ/mol | 25 °C (298 K), 100 kPa | [1] |

| Heat of Formation (from NH₃ and CO₂) | 37,700 cal/mol (157.7 kJ/mol) | Direct Calorimetry | [9] |

| Enthalpy of Carbamate Formation (from HCO₃⁻ + NH₃) | -27.6 ± 0.9 kJ/mol | 298 K, Dilute Aqueous Solution | |

| Activation Energy (Solid-State Reaction) | 5.1 ± 1.6 kJ/mol | 70 K - 90 K | [10] |

| Equilibrium Gas Pressure | 0.116 atm | 25 °C, Evacuated Flask | [8] |

Experimental Protocols and Synthesis Methodologies

The synthesis of this compound can be approached through several methods, ranging from large-scale industrial processes to laboratory-scale preparations.

Industrial Synthesis (High Temperature and Pressure)

This is the primary method used for urea production. Gaseous ammonia and carbon dioxide are reacted under high temperature and pressure.[1][5] The this compound formed is typically not isolated but is directly converted to urea in the same reactor.[6]

-

Reactants: Anhydrous liquid ammonia and gaseous carbon dioxide.

-

Reaction Conditions:

-

Process: The reactants are fed into a high-pressure reactor. The highly exothermic formation of this compound occurs rapidly.[6][12] The heat generated is often used to produce steam.[13] The subsequent dehydration to urea occurs in the same vessel.[6] The overall reaction is exothermic, and managing the heat removal is a critical aspect of reactor design.[6]

Industrial Urea Synthesis Conditions

| Parameter | Typical Range | Purpose | Reference |

| Temperature | 170 - 225 °C | To overcome the activation energy for urea formation from carbamate. | [3][14] |

| Pressure | 140 - 250 bar | To maintain the reactants in a liquid phase and shift the equilibrium towards product formation. | [3][12] |

| NH₃ to CO₂ Molar Ratio (N/C) | 2.9 - 3.7 | An excess of ammonia is used to enhance CO₂ conversion and compensate for dissolved ammonia in the melt. | [14][15] |

| Residence Time | ~20 minutes | To allow for sufficient time for the slower urea conversion reaction to proceed. | [15] |

Laboratory Synthesis in Anhydrous Solvents

For obtaining pure, solid this compound, synthesis in an anhydrous organic solvent at atmospheric pressure is effective.[16] This method prevents the formation of ammonium bicarbonate and carbonate, which occurs in the presence of water.[1][5]

-

Reactants: Gaseous ammonia and gaseous carbon dioxide.

-

Solvents: Anhydrous ethanol, 1-propanol, or N,N-dimethylformamide (DMF).[5][16]

-

Reaction Conditions:

-

Procedure:

-

Dry ammonia gas and carbon dioxide gas are bubbled through the chosen anhydrous solvent, which is maintained at 0 °C in a suitable reaction vessel.[5]

-

This compound precipitates as a white solid.[5]

-

The solid product is isolated by filtration.[5]

-

The remaining liquid, containing unreacted ammonia, can be recycled.[5]

-

-

Yield: CO₂ capture efficiencies can range from 78% to 99%, depending on the ammonia concentration and the specific solvent used.[16]

Direct Reaction of Liquid Ammonia and Dry Ice

A straightforward method for preparing this compound is the direct reaction between liquid ammonia and solid carbon dioxide (dry ice).[1]

-

Reactants: Liquid ammonia and solid carbon dioxide.

-

Procedure: Dry ice is carefully added to liquid ammonia. The reaction is vigorous and exothermic.

-

Chemical Equation: 2 NH₃(l) + CO₂(s) → [NH₄]--INVALID-LINK--[1]

Fluidized-Bed Reactor Synthesis

A continuous process for producing anhydrous this compound with a defined particle size involves a fluidized-bed reactor.[17]

-

Reactants: Gaseous ammonia and carbon dioxide.

-

Procedure:

-

The reactant gases are introduced into a layer of solid this compound particles.[17]

-

The gas flow is sufficient to keep the solid particles in a fluidized state.[17]

-

The heat of reaction is removed by cooling to maintain a temperature below 25 °C.[17] This is crucial to prevent decomposition and caking of the product on cooling surfaces.[17]

-

-

Yield: A yield of 95.1% based on the ammonia employed has been reported for a specific implementation of this process.[17]

Visualizations: Pathways and Workflows

Reaction Pathway Diagram

The following diagram illustrates the two-step reaction sequence for the synthesis of urea, starting from ammonia and carbon dioxide, with this compound as the key intermediate.

Caption: Overall reaction pathway for urea synthesis.

Experimental Workflow: Laboratory Synthesis

This workflow outlines the key steps for the synthesis and isolation of this compound using the anhydrous solvent method.

Caption: Laboratory workflow for this compound synthesis.

Solid-Gas Phase Equilibrium

This diagram represents the reversible decomposition of solid this compound into its gaseous components, a critical equilibrium in its chemistry.

Caption: Solid-gas equilibrium of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vinipulchemicals.com [vinipulchemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | CH3NO2.H3N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Uses and Reaction of Ammonium Carbamate_Chemicalbook [chemicalbook.com]

- 6. ureaknowhow.com [ureaknowhow.com]

- 7. greenpeace.to [greenpeace.to]

- 8. The decomposition of solid this compound, (NH4)2NH2CO2, - McMurry 8th Edition Ch 15 Problem 15 [pearson.com]

- 9. ureaknowhow.com [ureaknowhow.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of the reversible reaction of CO2(aq) with ammonia in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemacinc.com [chemacinc.com]

- 13. nzic.org.nz [nzic.org.nz]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. From greenhouse gas to feedstock: formation of this compound from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions | CoLab [colab.ws]

- 17. US4567294A - Preparation of this compound - Google Patents [patents.google.com]

The Thermal Decomposition of Solid Ammonium Carbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of solid ammonium carbamate ([NH₄][H₂NCOO]), a reversible and endothermic process of significant interest in various chemical and industrial applications, including its role as a potential solid-state ammonia carrier. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed reaction mechanisms.

Core Concepts and Decomposition Pathways

Solid this compound undergoes thermal decomposition into ammonia (NH₃) and carbon dioxide (CO₂). This primary decomposition pathway is a reversible equilibrium, highly dependent on temperature and pressure.[1][2] At elevated temperatures, a secondary decomposition pathway leading to the formation of urea ((NH₂)₂CO) and water (H₂O) becomes significant.[1]

The primary decomposition is an endothermic process, making this compound a candidate for thermal energy storage and cooling applications.[3][4]

Primary Decomposition: Dissociation to Ammonia and Carbon Dioxide

The fundamental decomposition reaction is the dissociation of the solid into gaseous ammonia and carbon dioxide:

[NH₄]--INVALID-LINK-- ⇌ 2NH₃(g) + CO₂(g)[2]

This equilibrium is established in a closed system, and the total pressure is a function of temperature.

Secondary Decomposition: Formation of Urea

At higher temperatures, typically above 130-140°C in a closed system, this compound can dehydrate to form urea and water:[1]

[NH₄]--INVALID-LINK-- → (NH₂)₂CO(s) + H₂O(l)[1]

This reaction is a key step in the industrial synthesis of urea.[1][5]

Quantitative Thermodynamic and Kinetic Data

The thermal decomposition of this compound has been characterized by various thermodynamic and kinetic parameters. The following tables summarize the key quantitative data from the literature.

Table 1: Thermodynamic Data for the Decomposition of this compound

| Parameter | Value | Conditions | Reference(s) |

| Enthalpy of Decomposition (to NH₃ and CO₂) | ~2000 kJ/kg (~156 kJ/mol) | 20-100°C | [3] |

| 36.6 kcal/mol (~153 kJ/mol) | Not specified | [6] | |

| 35.5 - >45.0 kcal/mol | Not specified | [6] | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -642.5 kJ/mol | 298 K | [1] |

| Heat of Fusion | 12.9 kcal/mol | 145°C | [6] |

Table 2: Kinetic Parameters for the Decomposition of this compound

| Parameter | Value | Method | Reference(s) |

| Activation Energy (Eₐ) | 56.38 kJ/mol | Model-fitting thermal analysis | [7] |

| Pre-exponential Factor (A) | 2.75 x 10⁶ s⁻¹ | Model-fitting thermal analysis | [7] |

| Reaction Model | f(α) = (1-α)⁰.⁷⁸¹¹ | Model-fitting thermal analysis | [7] |

Table 3: Equilibrium Pressure of this compound at Various Temperatures

| Temperature (°C) | Total Equilibrium Pressure (atm) | Reference(s) |

| 25 | 0.116 | [2] |

| 25 | 0.3 | [8][9] |

| 51 | 492 mmHg (~0.65 atm) | [1] |

| 60 | 1 | [10][11][12] |

Proposed Mechanisms of Decomposition

The precise mechanism for the thermal decomposition of solid this compound is complex and is thought to involve surface-level reactions. One proposed mechanism involves the formation of carbamic acid (NH₂COOH) as an intermediate.[13] Three potential mechanisms have been discussed in the literature, with the suggested pathway involving the reversible decomposition of this compound into surface-bound carbamic acid, ammonia, and carbon dioxide, followed by the reversible desorption of ammonia and carbon dioxide from the surface.[13]

Experimental Protocols

Several experimental techniques have been employed to study the thermal decomposition of this compound. Below are detailed methodologies for key experiments cited in the literature.

Isoteniscope Method for Vapor Pressure Measurement

This method is used to determine the equilibrium vapor pressure of a substance at different temperatures.

-

Apparatus: An isoteniscope, a constant temperature bath, a vacuum pump, and a pressure measurement device (manometer).

-

Procedure:

-

A sample of solid this compound is placed in the bulb of the isoteniscope.

-

The system is evacuated to remove air and any initial decomposition products.

-

The isoteniscope is placed in a constant temperature bath, and the temperature is allowed to stabilize.

-

The pressure of the evolved gases (ammonia and carbon dioxide) is measured using the manometer.

-

The measurement is repeated at various temperatures to obtain the vapor pressure curve.[13]

-

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and kinetics.

-

Apparatus: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, a sample pan, and a system for controlling the atmosphere.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in the sample pan.

-

The furnace is heated at a controlled, linear heating rate (e.g., 2, 4, and 8 K/min).[10]

-

The mass of the sample is continuously recorded as the temperature increases.

-

Heat Exchanger Reactor for Enthalpy Measurement

This method is employed to measure the heat absorbed during the endothermic decomposition in a flow system.

-

Apparatus: A heat exchanger reactor, a system for preparing and pumping a slurry of this compound in a carrier fluid (e.g., propylene glycol), a hot fluid loop to provide a heat source, temperature and pressure sensors, and a flow meter.[4][12]

-

Procedure:

-

A slurry of this compound particles in propylene glycol is prepared.

-

The slurry is pumped through one side of the heat exchanger reactor.

-

A hot fluid (e.g., water) is circulated through the other side of the heat exchanger to provide a controlled heat input.

-

The temperatures and flow rates of both the slurry and the hot fluid are measured at the inlet and outlet of the heat exchanger.

-

The pressure of the reactant stream is controlled to influence the decomposition temperature.

-

The rate of heat absorption is calculated from the temperature difference and flow rate of the hot fluid. The influence of reactant pressure, residence time, and temperature on the heat absorption rate can be investigated.[4]

-

Conclusion

The thermal decomposition of solid this compound is a well-studied yet complex process with significant industrial relevance. This guide has provided a consolidated overview of the quantitative data, proposed mechanisms, and experimental methodologies related to this reaction. For researchers and professionals, a thorough understanding of these aspects is crucial for applications ranging from urea synthesis to the development of novel thermal management systems. The provided data and protocols offer a solid foundation for further investigation and application development in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The decomposition of solid this compound, (NH4)2NH2CO2, - McMurry 8th Edition Ch 15 Problem 15 [pearson.com]

- 3. "The Use of this compound as a High Energy Density Thermal Energy " by Joel E. Schmidt, Douglas S. Dudis et al. [digitalcommons.cedarville.edu]

- 4. "this compound-Based Heat Exchanger Reactor as an Endothermic Heat" by Douglas J. Johnson, Nicholas P. Niedbalski et al. [ecommons.udayton.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ureaknowhow.com [ureaknowhow.com]

- 7. ureaknowhow.com [ureaknowhow.com]

- 8. youtube.com [youtube.com]

- 9. sarthaks.com [sarthaks.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ureaknowhow.com [ureaknowhow.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Carbamate

Ammonium carbamate ([NH₄][H₂NCO₂]) is a salt of carbamic acid that holds significant industrial importance, primarily as an intermediate in the synthesis of urea.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white, crystalline solid with a distinct ammonia-like odor.[3][4] It exists as colorless, rhombic crystals and is known to be volatile.[1][4] The compound has two known polymorphs, α and β, both with an orthorhombic crystal system but differing in their space group. The α-polymorph is the more volatile and stable form at ambient pressure.[1][5]

A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature.

| Property | Value | Notes | Source(s) |

| Molar Mass | 78.071 g/mol | [1] | |

| Appearance | Colorless, rhombic crystals; White crystalline solid/powder | [1][3] | |

| Density | 1.38 g/cm³ (20 °C) | α-polymorph | [1] |

| 1.6 g/cm³ | [6][7] | ||

| Melting Point | ~60 °C (decomposes/sublimes) | Does not have a true melting point | [1][3][8] |

| 59-61 °C (sublimes) | [6][9] | ||

| Boiling Point | Sublimes at 60 °C (140 °F) | [4][8] | |

| Solubility in Water | Freely soluble; 490–790 g/L at 20 °C | [1][3] | |

| Solubility in other solvents | Soluble in ethanol, methanol, liquid ammonia, formamide. Slightly soluble in alcohol. Insoluble in acetone. | [1][6][10] | |

| Vapor Pressure | 100 mmHg (26.7 °C); 492 mmHg (51 °C) | [1][6] | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -642.5 kJ/mol | [1] | |

| Flash Point | 105.6 °C | [1] |

Crystal Structure

The crystal structure of solid this compound has been determined by X-ray and neutron powder diffraction.[1][11][12] The solid consists of ammonium cations (NH₄⁺) and carbamate anions (NH₂COO⁻). The oxygen atoms of the carbamate anion form hydrogen bonds with the ammonium cation.[1] The two known polymorphs are:

The α-polymorph is the stable phase at zero pressure.[5]

Chemical Properties

This compound exhibits several key chemical behaviors, including decomposition, its role in synthesis, and its reactivity in aqueous solutions.

In a closed system, solid this compound is in equilibrium with gaseous ammonia and carbon dioxide.[1] This reversible reaction is endothermic, with lower temperatures favoring the formation of the solid carbamate.[3]

[NH₄]--INVALID-LINK-- ⇌ 2 NH₃(g) + CO₂(g)[1]

At elevated temperatures (130-140 °C), this compound dehydrates to form urea.[1]

[NH₄]--INVALID-LINK-- → (NH₂)₂CO(s) + H₂O(l)[1]

The kinetics of the reversible decomposition have been studied, suggesting a mechanism involving surface-bound carbamic acid as an intermediate.[13]

This compound is a crucial intermediate in the industrial production of urea.[1] The synthesis involves the reaction of ammonia and carbon dioxide at high temperatures (175–225 °C) and pressures (150–250 bar) to form this compound, which is then dehydrated to urea.[1][2]

In aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, and the bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) anions.[1]

This compound plays a role in the formation of carbamoyl phosphate, a key component in the urea cycle and the synthesis of pyrimidines.[1] The enzyme-catalyzed reaction is as follows:

ATP + [NH₄][NH₂CO₂] → ADP + H₂NC(O)OPO₃²⁻[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described below.

Synthesis of this compound

Method 1: Reaction of Liquid Ammonia and Dry Ice

This laboratory-scale method involves the direct reaction of liquid ammonia with solid carbon dioxide (dry ice).[1][3]

-

Place anhydrous liquid ammonia in a Dewar flask at approximately -33 °C.[3]

-

Slowly add powdered dry ice to the liquid ammonia with constant stirring.

-

Continue adding dry ice until a slushy consistency is achieved, indicating the formation of this compound.[3]

-

The reaction is: 2 NH₃(l) + CO₂(s) → [NH₄]--INVALID-LINK--.[1]

-

Allow excess ammonia to evaporate at room temperature to obtain the crude product.[3]

Method 2: Gaseous Reaction in an Anhydrous Solvent

This method allows for the precipitation of pure this compound.[1][3]

-

Bubble dry gaseous ammonia and carbon dioxide through an anhydrous solvent such as ethanol, 1-propanol, or DMF at 0 °C and ambient pressure.[1][14]

-

This compound precipitates out of the solution.

-

Separate the solid product by filtration.[14]

-

The absence of water prevents the formation of ammonium bicarbonate and carbonate.[1]

Determination of Vapor Pressure

The kinetics of the reversible decomposition and the vapor pressure can be studied using an isoteniscope.[13]

-

A sample of this compound is placed in the isoteniscope.

-

The sample is evacuated to remove any air.

-

The apparatus is heated to a specific temperature, and the total pressure of the evolved ammonia and carbon dioxide is measured over time.[13]

-

This allows for the determination of the equilibrium dissociation pressure at various temperatures.

Structural Analysis by X-ray Crystallography

The crystal structure of this compound can be determined using single-crystal X-ray diffraction.[1][11]

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice.[11]

Visualizations

Chemical Pathways and Equilibria

Caption: Decomposition pathways of solid this compound.

Caption: Role of this compound in carbamoyl phosphate synthesis.

Experimental Workflow

Caption: Laboratory synthesis methods for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemacinc.com [chemacinc.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | CH3NO2.H3N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 1111-78-0 [m.chemicalbook.com]

- 7. 1111-78-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. This compound | CAS#:1111-78-0 | Chemsrc [chemsrc.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ureaknowhow.com [ureaknowhow.com]

- 14. Uses and Reaction of Ammonium Carbamate_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Equilibrium of Ammonium Carbamate with Ammonia and Carbon Dioxide

This compound ([NH₄][H₂NCO₂]) is a critical intermediate in the industrial synthesis of urea and plays a role in biological systems, including the urea cycle.[1][2] It exists in a solid state and is in a dynamic, reversible equilibrium with gaseous ammonia (NH₃) and carbon dioxide (CO₂). Understanding the thermodynamics, kinetics, and the factors influencing this equilibrium is paramount for process optimization in chemical synthesis and for comprehending its role in biochemical pathways.

Core Principles of the Equilibrium

Solid this compound undergoes thermal decomposition in a reversible, endothermic reaction to form two moles of ammonia gas and one mole of carbon dioxide gas.[3]

Reaction: NH₂COONH₄(s) ⇌ 2NH₃(g) + CO₂(g)

This is a heterogeneous equilibrium, as it involves both a solid and gaseous phases. The equilibrium constant, Kp, is expressed in terms of the partial pressures of the gaseous products. The solid reactant, having an activity of unity, does not appear in the Kp expression.[3]

Equilibrium Constant (Kp): Kp = (P_NH₃)² * (P_CO₂)

Where:

-

P_NH₃ is the partial pressure of ammonia.

-

P_CO₂ is the partial pressure of carbon dioxide.

If the system reaches equilibrium starting only from the solid carbamate in an evacuated container, the partial pressures are stoichiometrically related to the total pressure (P). For every mole of CO₂ produced, two moles of NH₃ are formed.[4] Therefore:

-

P_NH₃ = (2/3) * P

-

P_CO₂ = (1/3) * P

Substituting these into the Kp expression yields a direct relationship between the equilibrium constant and the total dissociation pressure.[5]

Kp in terms of Total Pressure (P): Kp = ( (2/3) * P )² * ( (1/3) * P ) = (4/9)P² * (1/3)P = 4P³/27

Thermodynamic and Quantitative Data

The decomposition of this compound is strongly dependent on temperature.[6] As an endothermic process, an increase in temperature shifts the equilibrium to the right, favoring the formation of ammonia and carbon dioxide and thus increasing the total equilibrium pressure.[3]

Table 1: Thermodynamic Parameters for this compound Decomposition

| Parameter | Value | Notes |

| Reaction Heat (ΔH) | 159.32 kJ·mol⁻¹ | Represents the endothermic nature of the decomposition.[7] |

| Activation Energy (Eₐ) | 56.38 kJ·mol⁻¹ | Determined from kinetic studies using thermal analysis methods.[8] |

| Enthalpy from van't Hoff Plot | ~12.7 kcal/mol (~53.1 kJ/mol) | Calculated from the slope of a plot of ln(P_eq) vs 1/T.[6] |

Table 2: Equilibrium Pressure and Kp at Various Temperatures

| Temperature (°C) | Temperature (K) | Total Equilibrium Pressure (P) | Equilibrium Constant (Kp) |

| 25 | 298.15 | 0.116 atm (88.2 mmHg) | 2.37 x 10⁻⁴ atm³ |

| 29 | 302.15 | Not directly reported | 3.71 x 10⁻³ atm³ |

| 59 | 332.15 | 1 atm (760 mmHg) | 0.148 atm³ |

Data sourced and calculated from references[3][6][9].

Kinetics and Reaction Mechanism

Experimental Protocols: Measuring Dissociation Pressure

Determining the thermodynamic properties of the this compound equilibrium hinges on accurately measuring the dissociation pressure at various temperatures.

Preparation of this compound

This compound can be synthesized in the lab by passing stoichiometric amounts of dried ammonia and carbon dioxide gases into a flask cooled by an ice-salt bath.[5] An alternative method involves bubbling the gases through an anhydrous solvent like ethanol at 0°C, which causes the carbamate to precipitate.[10] This latter method prevents the formation of ammonium bicarbonate and carbonate by excluding water.[10]

Apparatus and Measurement

A common apparatus for this measurement is an isoteniscope or a custom all-glass setup connected to a pressure transducer or manometer.[6][11]

Key Components:

-

Sample Vessel: A container to hold the solid this compound.

-

Pressure Measurement Device: A mercury manometer or a modern pressure transducer.

-

Constant Temperature Bath: A water or oil bath to maintain a precise and uniform temperature.

-

Vacuum System: To evacuate the apparatus before the experiment.

Experimental Procedure:

-

Sample Loading: A sample of powdered solid this compound is placed into the sample vessel.

-

System Evacuation: The entire apparatus is evacuated to remove air and any residual gases. The sample may be gently heated during evacuation to release adsorbed gases, followed by cooling.[11]

-

Temperature Equilibration: The apparatus, with the sample isolated, is placed in the constant temperature bath set to the desired temperature. The system is allowed to reach thermal equilibrium, which can take approximately 30 minutes.[11]

-

Dissociation: The stopcock connecting the sample vessel to the main volume is opened, allowing the this compound to dissociate into the evacuated space.

-

Equilibrium Measurement: The pressure inside the apparatus is monitored until it stabilizes, indicating that equilibrium has been reached. This final, constant pressure is recorded as the total dissociation pressure (P) at that temperature.

-

Data Collection: The procedure is repeated at several different temperatures to generate a dataset of pressure versus temperature.

Mandatory Visualizations

Chemical Equilibrium Diagram

Caption: The reversible equilibrium of solid this compound.

Experimental Workflow for Pressure Measurement

Caption: Workflow for determining equilibrium pressure.

Pressure Relationships at Equilibrium

Caption: Relationship of partial pressures to total pressure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The decomposition of solid this compound, (NH4)2NH2CO2, - McMurry 8th Edition Ch 15 Problem 15 [pearson.com]

- 4. Solid this compound dissociates to give ammonia and carbon dioxide a.. [askfilo.com]

- 5. ureaknowhow.com [ureaknowhow.com]

- 6. ureaknowhow.com [ureaknowhow.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ureaknowhow.com [ureaknowhow.com]

- 9. brainly.com [brainly.com]

- 10. Uses and Reaction of Ammonium Carbamate_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Crystal structure of ammonium carbamate polymorphs

An In-depth Technical Guide to the Crystal Structure of Ammonium Carbamate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structures of this compound polymorphs, detailing their crystallographic data, synthesis protocols, and characterization methods. This compound ([NH₄][H₂NCO₂]) is a key intermediate in the industrial synthesis of urea and serves as a vital compound in various biochemical pathways.[1] It is known to exist in at least two distinct polymorphic forms, α-ammonium carbamate and β-ammonium carbamate, both belonging to the orthorhombic crystal system.[1]

Crystallographic Data of Polymorphs

The two known polymorphs of this compound, α and β, exhibit different space groups and unit cell parameters. The α-polymorph is the thermodynamically stable form at ambient pressure, while the β-polymorph becomes the more stable phase at pressures exceeding approximately 0.4 GPa.[2]

A summary of the crystallographic data for both polymorphs is presented below for easy comparison.

| Parameter | α-Ammonium Carbamate | β-Ammonium Carbamate |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca (No. 61) | Ibam (No. 72) |

| Z (Formula units/cell) | 8 | 8 |

| Unit Cell Parameters | ||

| a (Å) | 17.05189 (15) [a] | 10.1428 [c] |

| b (Å) | 6.43531 (7) [a] | 9.1579 [c] |

| c (Å) | 6.68093 (7) [a] | 7.4485 [c] |

| Cell Volume (V) (ų) | 733.126 (9) [a] | 692.25 [c] |

| Data Collection Temp. | 4.2 K [a] | Room Temperature (assumed) [c] |

| Data Source | Neutron Powder Diffraction [a] | Powder X-ray Diffraction [c] |

| Reference | Howard et al. (2022)[2] | Kuhn et al. (2007)[3] |

| [a] Data for deuterated α-ammonium carbamate (ND₄·ND₂CO₂). | ||

| [c] Data sourced from the Crystallography Open Database (COD) entry 1528657, which cites Kuhn et al. (2007). |

Experimental Protocols

Synthesis of this compound

This compound is highly sensitive to moisture and decomposes in air. All manipulations should be performed under anhydrous conditions, preferably in an inert atmosphere (e.g., a glovebox).

This laboratory-scale procedure provides a convenient route to pure, anhydrous this compound.

Materials:

-

Anhydrous liquid ammonia (approx. 400 mL)

-

Solid carbon dioxide (Dry Ice), powdered

-

1-liter Pyrex Dewar flask (unsilvered is recommended for observation)

-

Stirring apparatus

Procedure:

-

Place approximately 400 mL of anhydrous liquid ammonia into the 1-liter Dewar flask. The process should be conducted in a well-ventilated fume hood.

-

Powder small portions of Dry Ice as needed to minimize moisture absorption from the atmosphere.

-

Slowly and carefully add the powdered Dry Ice to the liquid ammonia with constant stirring. The reaction is exothermic. Continue the addition until the mixture reaches a slushy consistency.

-

Once the reaction is complete, allow the excess liquid ammonia to evaporate in the fume hood.

-

The remaining white solid is pure this compound. Store the product in a tightly sealed container under an inert atmosphere at low temperature (2-8°C) to prevent decomposition.

This method allows for the selective precipitation of this compound by excluding water.

Materials:

-

Anhydrous ethanol (or 1-propanol, DMF)

-

Anhydrous ammonia gas

-

Carbon dioxide gas

-

Three-neck flask equipped with a gas inlet tube, a gas outlet, and a mechanical stirrer

-

Cooling bath (ice-salt or cryocooler)

-

Inert filtration apparatus (e.g., Schlenk filter)

Procedure:

-

Assemble the reaction apparatus and dry thoroughly by heating under vacuum.

-

Place anhydrous ethanol in the three-neck flask and cool the vessel to 0°C using the cooling bath.

-

Bubble anhydrous ammonia gas through the cooled solvent with stirring until the solution is saturated.

-

Subsequently, bubble carbon dioxide gas through the ammonia-saturated solution. A 2:1 molar ratio of NH₃ to CO₂ should be targeted.

-

This compound will precipitate as a white solid. Continue the gas flow until precipitation is complete.

-

Isolate the solid product by filtration under an inert atmosphere using a Schlenk filter to prevent exposure to air and moisture.

-

Wash the precipitate with a small amount of cold, anhydrous ethanol and dry under vacuum.

-

Store the product in a tightly sealed container under an inert atmosphere at low temperature.

Characterization by X-Ray Powder Diffraction (XRPD)

Due to its instability in air, special handling is required for the XRPD analysis of this compound.

Protocol 2.2.1: XRPD Sample Preparation and Data Collection

Equipment:

-

X-ray diffractometer

-

Air-tight or environmental sample holder (e.g., a domed, zero-background holder with a Kapton or Mylar film cover)

-

Glovebox with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O)

Procedure:

-

Sample Preparation (inside a glovebox):

-

Gently grind a small amount of the synthesized this compound using an agate mortar and pestle to ensure a random particle distribution and reduce preferred orientation effects.

-

Carefully load the powdered sample into the well of the air-tight sample holder.

-

Press the powder gently with a flat surface (e.g., a clean glass slide) to create a smooth, level surface.

-

Securely place the Kapton or Mylar film over the sample well and seal the holder according to the manufacturer's instructions.

-

-

Data Collection:

-

Quickly transfer the sealed sample holder from the glovebox to the diffractometer to minimize any potential atmospheric exposure.

-

Mount the holder onto the goniometer stage.

-

Set the appropriate instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, step size, and scan speed). A typical scan might be from 5° to 70° 2θ with a step size of 0.02°.

-

Initiate the data collection.

-

-

Data Analysis:

-

Analyze the resulting diffractogram using appropriate software.

-

Compare the peak positions (d-spacings) and intensities to reference patterns from crystallographic databases (e.g., ICDD, COD) to confirm the polymorphic form (α or β).

-

Perform Rietveld or Le Bail refinement to determine lattice parameters if high-resolution data is available.

-

Visualized Workflows and Relationships

Logical Relationship: Phase Transition

This compound undergoes a pressure-induced phase transition from the α-polymorph to the β-polymorph. This relationship is critical for understanding its behavior under various industrial or geological conditions.

Caption: Pressure-induced polymorphic transition of this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the key steps for the laboratory synthesis and subsequent structural characterization of this compound.

Caption: Experimental workflow for synthesis and XRPD characterization.

References

Unveiling the Genesis of Ammonium Carbamate: An In-depth Technical Guide on its Early Discovery and Synthesis

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the foundational 19th-century research into the discovery and synthesis of ammonium carbamate has been compiled, offering researchers, scientists, and drug development professionals a thorough understanding of the compound's origins. This guide focuses on the seminal works of early chemists, presenting their experimental methodologies, quantitative findings, and the logical pathways that led to the isolation and understanding of this crucial chemical intermediate.

This compound, a key compound in the industrial synthesis of urea, was a subject of intense investigation in the 19th century as chemists sought to understand the relationship between inorganic and organic compounds. This guide delves into the pivotal experiments that first identified and later synthesized this compound, providing a historical and technical context for its modern applications.

Early Synthesis and Transformation: From Gaseous Reactants to Urea

The initial synthesis of this compound is credited to various chemists who observed the direct reaction of ammonia (NH₃) and carbon dioxide (CO₂). These early experiments laid the groundwork for understanding the reversible formation of this salt.

A significant breakthrough in the study of this compound came in 1870, when A. Bassarov demonstrated its conversion to urea. This discovery was a crucial step in understanding the chemical relationship between these two compounds and paved the way for the industrial production of urea.

Experimental Protocols of Foundational Studies

This guide provides detailed methodologies for the key experiments of the era, offering a glimpse into the techniques and apparatus of 19th-century chemistry.

Bassarov's Conversion of this compound to Urea (1870)

The landmark experiment by A. Bassarov, published in Journal für Praktische Chemie, provided the first clear evidence of the transformation of this compound into urea through heating.

Experimental Protocol:

-

Preparation of this compound: While Bassarov's paper focused on the conversion, the starting material was typically prepared by the direct combination of dry ammonia gas and dry carbon dioxide gas. A common method from the period, described by Mente in 1870, involved passing these gases into absolute alcohol, causing the this compound to precipitate.

-

Apparatus: The experiment utilized sealed glass tubes, a common apparatus for high-pressure reactions in the 19th century. These tubes were meticulously prepared to withstand the pressure generated upon heating.

-

Procedure: A quantity of dry, solid this compound was placed inside a thick-walled glass tube. The tube was then carefully sealed using a flame.

-

Heating: The sealed tube was heated in an oven or a suitable heating bath to a temperature range of 130°C to 140°C.

-

Reaction: Upon heating, the this compound underwent a dehydration reaction, yielding urea and water.

-

Analysis: After cooling, the tube was opened, and the contents were analyzed to identify the presence of urea. In the 19th century, this was often done through qualitative chemical tests and by comparing the crystalline structure of the product to that of known urea samples.

Quantitative Data from Early Studies

The following table summarizes the key quantitative data from the foundational experiments on this compound.

| Experiment/Researcher | Reactants | Temperature | Pressure | Observations/Yield |

| Direct Synthesis (General) | Gaseous Ammonia (NH₃), Gaseous Carbon Dioxide (CO₂) | Room Temperature | Atmospheric | Formation of a white solid (this compound). |

| Mente (1870) | Gaseous Ammonia (NH₃), Gaseous Carbon Dioxide (CO₂) in Absolute Alcohol | Not specified | Atmospheric | Precipitation of solid this compound. |

| Bassarov (1870) | Solid this compound | 130°C - 140°C | Elevated (in sealed tube) | Conversion to urea.[1] Yields in these early experiments were not always precisely quantified but demonstrated the proof of concept. |

Reaction Pathways and Logical Relationships

The early studies of this compound were pivotal in elucidating the chemical pathways from simple inorganic gases to a vital organic compound, urea.

Formation of this compound

The formation of this compound is a direct acid-base reaction between ammonia (a Lewis base) and carbon dioxide (a Lewis acid).

Caption: Direct combination of ammonia and carbon dioxide to form this compound.

Bassarov's Conversion to Urea

Bassarov's experiment demonstrated the dehydration of this compound to form urea, a key step in understanding its chemical properties.

Caption: Thermal conversion of this compound to urea and water.

Experimental Workflow for Bassarov's Experiment

The logical flow of Bassarov's experiment involved the preparation of the reactant, the reaction under specific conditions, and the subsequent analysis of the product.

Caption: Logical workflow of Bassarov's 1870 experiment.

This in-depth guide serves as a valuable resource for understanding the historical context and experimental underpinnings of this compound chemistry, providing a solid foundation for contemporary research and development.

References

The Pivotal Role of Ammonium Carbamate in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea cycle is a critical metabolic pathway for the detoxification of ammonia in terrestrial vertebrates. Central to this process is the synthesis of carbamoyl phosphate, the initial and rate-limiting step, which is catalyzed by carbamoyl phosphate synthetase I (CPS I) within the mitochondrial matrix. While often overlooked in simplified diagrams of the cycle, the formation and subsequent utilization of a carbamate intermediate from ammonia and bicarbonate are at the heart of this crucial reaction. This technical guide provides an in-depth exploration of the role of ammonium carbamate and the enzyme-bound carbamate intermediate in the urea cycle, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Introduction

Excess nitrogen, primarily in the form of ammonia, is highly toxic to the central nervous system and must be efficiently eliminated from the body.[1][2] In ureotelic organisms, the liver converts ammonia into the far less toxic and water-soluble compound, urea, through a series of five enzymatic reactions known as the urea cycle.[3][4] The first committed step of this pathway is the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP, a reaction catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I).[5][6] This enzyme serves as the primary gatekeeper of the cycle and is subject to intricate allosteric regulation.[1]

This compound, a compound formed from the reaction of ammonia and carbon dioxide, is a key intermediate in the industrial synthesis of urea.[7] In the biological context of the urea cycle, while free this compound is not the direct substrate, a carbamate moiety is formed as a transient, enzyme-bound intermediate within the active site of CPS I.[1][8] Understanding the formation, stabilization, and subsequent phosphorylation of this carbamate intermediate is fundamental to comprehending the mechanism and regulation of the entire urea cycle. This guide will delve into the technical details of this process, providing valuable information for researchers in metabolic diseases and professionals in drug development targeting this vital pathway.

The Formation and Conversion of the Carbamate Intermediate

The synthesis of carbamoyl phosphate by CPS I is a complex, multi-step reaction that occurs within the enzyme's active site.[1][8] The overall reaction is:

2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pᵢ[9]

This process can be broken down into three key steps:

-

Phosphorylation of Bicarbonate: The reaction is initiated by the phosphorylation of bicarbonate by ATP to form carboxyphosphate, an unstable intermediate.[1][10]

-

Formation of Carbamate: Ammonia then performs a nucleophilic attack on carboxyphosphate, displacing the phosphate group to form a carbamate intermediate.[1][10] This carbamate is channeled through the interior of the enzyme to a second active site.[8]

-

Phosphorylation of Carbamate: In the second active site, the carbamate intermediate is phosphorylated by a second molecule of ATP to yield the final product, carbamoyl phosphate.[1][10]

The Role of this compound in Context

This compound ([NH₄][H₂NCO₂]) is readily formed from the reaction of ammonia and carbon dioxide.[7] In aqueous solution, it exists in equilibrium with ammonia and carbonic acid. While the industrial production of urea heavily relies on this reaction, the intracellular environment of the mitochondrial matrix presents a more complex scenario where the concentrations of free ammonia and bicarbonate are tightly regulated. CPS I directly utilizes ammonia and bicarbonate as substrates, forming the carbamate intermediate within its catalytic core.[1][8]

Quantitative Data

Thermodynamic Properties

The formation of this compound from ammonia and carbon dioxide is an exothermic process, while its subsequent dehydration to urea is endothermic.[7] The overall synthesis of urea is exothermic. The thermodynamic parameters for the enzymatic reactions in the urea cycle are crucial for understanding the energy expenditure and directionality of the pathway.

| Reaction | ΔG°' (kJ/mol) | ΔH°' (kJ/mol) | Reference |

| 2NH₃ + CO₂ ⇌ this compound | - | Exothermic | [7] |

| This compound ⇌ Urea + H₂O | - | Endothermic | [7] |

| NH₄⁺ + HCO₃⁻ + 2ATP → Carbamoyl Phosphate + 2ADP + Pᵢ | -19.2 | - | [11] |

Note: Precise and consistent thermodynamic data for individual urea cycle reactions under physiological conditions are challenging to determine and can vary in the literature. The provided ΔG°' for carbamoyl phosphate synthesis is based on equilibrium constant measurements.

Kinetic Parameters of Carbamoyl Phosphate Synthetase I (CPS I)

The activity of CPS I is dependent on the concentrations of its substrates and its allosteric activator, N-acetylglutamate (NAG).[4][12] The Michaelis-Menten constants (Kₘ) and the maximal velocity (Vₘₐₓ) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Substrate/Activator | Organism/Enzyme Source | Kₘ / Kₐ (mM) | Vₘₐₓ (relative) | Reference |

| Glutamine | Saccharomyces cerevisiae | 0.5 | - | [5] |

| Bicarbonate | Saccharomyces cerevisiae | 3.0 | - | [5] |

| ATP (with NAG) | Mouse (recombinant) | ~0.5 - 1.0 | 100% | [10] |

| Ammonium (with NAG) | Mouse (recombinant) | ~0.5 - 1.0 | 100% | [10] |

| N-acetylglutamate (NAG) | Human (recombinant) | ~0.1 | 100% | [10] |

| N-carbamyl-L-glutamate (NCG) | Human (recombinant) | ~2.5 | ~60% of NAG | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.

Experimental Protocols

Enzymatic Assay of Carbamoyl Phosphate Synthetase I Activity

This protocol describes a colorimetric method to determine CPS I activity by measuring the amount of carbamoyl phosphate produced.

Principle: The carbamoyl phosphate produced by CPS I is converted to citrulline by the addition of excess ornithine and ornithine transcarbamylase (OTC). Citrulline is then quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 20 mM KCl.

-

Substrate Solution: 100 mM NH₄Cl, 100 mM KHCO₃, 20 mM ATP.

-

Activator Solution: 10 mM N-acetylglutamate (NAG).

-

Enzyme Source: Purified CPS I or mitochondrial lysate.

-

Ornithine Transcarbamylase (OTC): Commercially available.

-

Ornithine Solution: 100 mM L-ornithine.

-

Color Reagent A: 0.5% (w/v) diacetylmonoxime in 5% (v/v) acetic acid.

-

Color Reagent B: 0.2% (w/v) thiosemicarbazide in 0.1 N HCl.

-

Stopping Solution: 1 M Perchloric acid.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice, containing Assay Buffer, Substrate Solution, and Activator Solution.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by incubating at 37°C for 15-30 minutes.

-

Stop the reaction by adding an equal volume of ice-cold Stopping Solution.

-

Centrifuge to pellet precipitated protein.

-

To the supernatant, add Ornithine Solution and excess OTC and incubate at 37°C for 30 minutes to convert all carbamoyl phosphate to citrulline.

-

Add Color Reagent A and Color Reagent B.

-

Boil for 5 minutes to develop the color.

-

Cool to room temperature and measure the absorbance at 530 nm.

-

Determine the concentration of citrulline (and thus carbamoyl phosphate) from a standard curve prepared with known concentrations of citrulline.

Quantification of Urea Cycle Intermediates by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of multiple urea cycle intermediates in biological samples.

Principle: Urea cycle intermediates are separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS) using stable isotope-labeled internal standards.

Materials:

-

Biological Sample: Plasma, serum, tissue homogenate.

-

Internal Standard Solution: A mixture of stable isotope-labeled urea cycle intermediates (e.g., ¹³C,¹⁵N₂-urea, ¹⁵N₂-arginine, etc.).

-

Protein Precipitation Reagent: Acetonitrile or methanol.

-

HPLC System coupled to a tandem mass spectrometer.

-

HPLC Column: A suitable column for the separation of polar analytes (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Mobile Phases: Appropriate aqueous and organic mobile phases for gradient elution.

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the Internal Standard Solution to the sample.

-

Precipitate proteins by adding a sufficient volume of cold Protein Precipitation Reagent.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify the analytes and their corresponding internal standards using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using known concentrations of standards.

-

Calculate the concentration of each urea cycle intermediate in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Visualizations

The following diagrams illustrate key pathways and relationships in the context of this compound's role in the urea cycle.

Caption: Overview of the Urea Cycle, highlighting the mitochondrial and cytosolic compartments.

Caption: Mechanism of Carbamoyl Phosphate Synthetase I (CPS I).

Caption: Experimental workflow for the quantification of urea cycle intermediates.

Conclusion

The formation of a carbamate intermediate, orchestrated by carbamoyl phosphate synthetase I, is a cornerstone of nitrogen metabolism in ureotelic organisms. While free this compound is central to the industrial synthesis of urea, it is the enzyme-channeled carbamate that plays a pivotal role in the biological urea cycle. A thorough understanding of the thermodynamics, kinetics, and regulation of this initial step is paramount for researchers investigating metabolic disorders and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals in these fields, providing the necessary tools to further explore the intricacies of the urea cycle and its role in human health and disease.

References

- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. scbt.com [scbt.com]

- 5. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of carbamoyl phosphate synthetase determined to 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 9. The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of the reactions of carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ammonium Carbamate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium carbamate ([NH₄][H₂NCO₂]) is a critical intermediate in industrial urea synthesis and a versatile reagent in organic chemistry.[1][2] Its utility in non-aqueous systems is fundamentally governed by its solubility and stability in organic solvents. This technical guide provides a detailed overview of the solubility of this compound in various organic media, compiling available data, outlining experimental protocols for its determination, and illustrating key chemical pathways. While precise quantitative solubility data in organic solvents is sparse in publicly available literature, this document consolidates qualitative descriptions and explores the factors influencing its behavior in non-aqueous environments.

Introduction to this compound

This compound is a white, crystalline solid compound consisting of an ammonium cation (NH₄⁺) and a carbamate anion (NH₂COO⁻).[1] It is known for its volatility, subliming at approximately 60°C, and its characteristic ammonia-like odor.[3][4] The compound's primary significance lies in its role as a precursor to urea, a globally important fertilizer.[5] In laboratory and industrial settings, it also serves as a convenient solid source of ammonia for various chemical reactions, acting as an effective ammoniating agent.[1][6]

The chemistry of this compound is dominated by its reversible decomposition into ammonia (NH₃) and carbon dioxide (CO₂).[2] This equilibrium is highly sensitive to temperature and the chemical environment, which directly impacts its stability and solubility.

Solubility Profile in Organic Solvents

Unlike its high solubility in water (approximately 790 g/L at 20°C), this compound exhibits much more limited and selective solubility in organic solvents.[4][6] This property is advantageous for its synthesis and isolation under anhydrous conditions, where the presence of water would lead to the formation of ammonium bicarbonate and carbonate.[1][2]

Qualitative Solubility Data

The available literature primarily describes the solubility of this compound in qualitative terms. It is generally soluble in polar protic and aprotic solvents while being insoluble in non-polar ones. A summary of these observations is presented below.

| Solvent Class | Solvent Name | Reported Solubility | Citations |

| Alcohols | Methanol | Soluble | [1] |

| Ethanol | Slightly Soluble, Sparingly Soluble | [1][7][8] | |

| 1-Propanol | Low (Precipitates) | [1][2] | |

| Amides | Formamide | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Low (Precipitates) | [1][2][9] | |

| Ketones | Acetone | Insoluble | [3][4][7][8] |

| Ethers | Diethyl Ether | Insoluble | [10] |

| Other | Liquid Ammonia | Soluble | [1] |

Factors Influencing Solubility and Stability

The dissolution of this compound in organic solvents is not a simple physical process but is intertwined with its chemical stability.

-

Temperature : this compound begins to decompose at temperatures as low as 35°C and volatilizes around 60°C.[10][11] This thermal instability limits the conditions under which solubility can be measured and utilized.

-

Solvent Polarity : Solubility is higher in polar solvents like methanol and formamide, which can better solvate the ionic ammonium and carbamate species.[1] In less polar solvents, its solubility is significantly lower.

-

Anhydrous Conditions : The absence of water is crucial. In organic synthesis, anhydrous solvents like ethanol or DMF are used to precipitate this compound from gaseous ammonia and carbon dioxide, preventing the formation of undesired carbonate byproducts.[1][9]

-

Chemical Equilibrium : In solution, this compound is in equilibrium with ammonia and carbon dioxide. According to Le Châtelier's principle, the presence of excess ammonia or carbon dioxide in the system can shift the equilibrium, potentially affecting its solubility and preventing decomposition.[4]

Key Chemical Pathways and Relationships

The chemical behavior of this compound is central to its application. The following diagram illustrates the key equilibria and reaction pathways involving this compound.

Caption: Key equilibria of this compound in solid and solvated states.

Experimental Protocols

Detailed experimental procedures are essential for obtaining reliable and reproducible data in the laboratory.

Protocol for Determining Solubility by Gravimetric Method

This protocol is adapted from a method used for measuring the solubility of this compound in a solvent mixture.[12]

Caption: Experimental workflow for gravimetric solubility determination.

Methodology:

-

Add a pre-weighed excess amount of this compound to a 25 mL vial containing 20 mL of the desired organic solvent.[12]

-

Seal the vial and vortex the mixture vigorously for 30 minutes to facilitate the dissolution process and approach equilibrium.[12]

-

Allow the undissolved solid to settle. Carefully remove the supernatant liquid containing the dissolved solute.[12]

-

Place the vial with the remaining undissolved solid in a freeze-dryer and dry under vacuum for at least one hour to remove any residual solvent.[12]

-

Weigh the dried, undissolved solid.

-

The amount of dissolved this compound is calculated by subtracting the mass of the undissolved solid from the initial mass. Solubility can then be expressed in units such as g/L or mol/L.[12]

Protocol for Synthesis and Precipitation in Anhydrous Organic Solvents

This method is used for preparing pure this compound and demonstrates its low solubility under specific conditions.[1][2][9]

Caption: Workflow for the synthesis and isolation of this compound.

Methodology:

-

Charge a reaction vessel with an anhydrous organic solvent such as ethanol, 1-propanol, or DMF.[1][2]

-

Cool the solvent to 0°C using an ice bath while stirring.[1]

-

Bubble dry ammonia (NH₃) gas and carbon dioxide (CO₂) gas through the solvent.[1][2] The absence of water is critical to prevent the formation of carbonate or bicarbonate salts.[1]

-

As the gases react, solid this compound precipitates out of the solution due to its low solubility under these conditions.[9]

-

The resulting white precipitate can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1][2]

Conclusion

The solubility of this compound in organic solvents is a subject of significant practical importance, yet it remains poorly quantified in readily accessible scientific literature. The available data indicates a preference for polar solvents like methanol and formamide, with limited to poor solubility in alcohols like ethanol and insolubility in non-polar solvents like acetone. Its behavior is dictated by a sensitive chemical equilibrium with gaseous ammonia and carbon dioxide, which must be considered in any application. The protocols provided herein offer standardized methods for both quantifying its solubility and for its synthesis in non-aqueous media, providing a valuable resource for researchers in synthetic chemistry and materials science. Further quantitative studies are necessary to build a comprehensive database of its solubility across a wider range of organic solvents and conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Uses and Reaction of Ammonium Carbamate_Chemicalbook [chemicalbook.com]

- 3. This compound | CH3NO2.H3N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound CAS#: 1111-78-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [chemister.ru]

- 9. From greenhouse gas to feedstock: formation of this compound from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [guidechem.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. rsc.org [rsc.org]

Spectroscopic Analysis of Ammonium Carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium carbamate ([NH₄][H₂NCO₂]) is a salt of carbamic acid and a key intermediate in the industrial synthesis of urea. Its reversible decomposition into ammonia and carbon dioxide at elevated temperatures and pressures makes it a compound of significant interest in carbon capture and utilization technologies. A thorough understanding of its chemical and physical properties, particularly its spectroscopic signature, is crucial for process optimization, quality control, and further research and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in their analytical endeavors.

Spectroscopic Techniques for the Analysis of this compound

The characterization of this compound is effectively achieved through a combination of vibrational and nuclear magnetic resonance spectroscopy. Each technique provides unique insights into the molecular structure, bonding, and dynamics of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the ammonium cation (NH₄⁺) and the carbamate anion (H₂NCO₂⁻).

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying the symmetric vibrations of the carbamate ion and for studying the compound in aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is an invaluable technique for studying the speciation of this compound in aqueous solutions, where it exists in equilibrium with ammonium bicarbonate and ammonium carbonate.[1] By analyzing the chemical shifts and integrals of the carbon signals, the relative concentrations of these species can be determined.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Characteristic Infrared Absorption Bands of Solid this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3000 | N-H stretching (NH₄⁺ and NH₂) | [2] |

| ~1680 | C=O stretching (asymmetric) | [3] |

| ~1540 | NH₂ scissoring | [2] |

| ~1470 | C-N stretching | [2] |

| ~1370 | C=O stretching (symmetric) | [2] |

| ~1120 | NH₂ wagging | [4] |

| ~830 | O-C-O bending | [2] |

| ~580 | N-C-O bending | [2] |

Table 2: Characteristic Raman Shifts of Solid this compound

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~3337 | N-H stretching (symmetric) | [5] |

| ~1577 | Antisymmetric CO₂ stretch | [4] |

| ~1448 | Antisymmetric NH₂ deformation | [4] |

| ~1150 | CN stretching | [4] |

| ~1034 | Symmetric CO₂ stretching |

Table 3: ¹³C NMR Chemical Shifts of Carbamate and Related Species in Aqueous Solution

| Species | Chemical Shift (ppm) | Reference |

| Carbamate (NH₂COO⁻) | ~164.5 - 166 | [6][7] |

| Bicarbonate (HCO₃⁻) | ~160.4 | [7] |

| Carbonate (CO₃²⁻) | ~161.6 | [6] |

| Dissolved CO₂ | ~126.4 | [6] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (FT-IR) Spectroscopy of Solid this compound

Objective: To obtain the infrared spectrum of solid this compound for identification and characterization.

Methodology:

-

Sample Preparation:

-

Due to the hygroscopic and unstable nature of this compound, sample preparation should be performed in a dry environment (e.g., a glovebox or under a nitrogen atmosphere).

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[8]

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

Raman Spectroscopy of Solid this compound

Objective: To obtain the Raman spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Place a small amount of solid this compound into a glass capillary tube or onto a microscope slide.

-

-

Instrumentation:

-

Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[9]

-

A confocal Raman microscope can be used for high spatial resolution.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify the characteristic Raman shifts and compare them to literature values.[4]

-

¹³C NMR Spectroscopy of this compound in Aqueous Solution

Objective: To investigate the speciation of this compound in an aqueous solution.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in D₂O (deuterium oxide) in an NMR tube. D₂O is used as the solvent to avoid a large proton signal from water that could interfere with the measurement.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

A sufficient number of scans should be acquired to obtain a good quality spectrum.

-

-

Data Analysis:

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

- 1. CO2 absorption by aqueous NH3 solutions: speciation of this compound, bicarbonate and carbonate by a 13C NMR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CH3NO2.H3N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

Methodological & Application

Application Notes and Protocols: Ammonium Carbamate as a Solid Source of Ammonia in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium carbamate ([NH₄][H₂NCO₂]) is a white, crystalline solid that serves as a convenient and versatile solid source of ammonia (NH₃) and carbon dioxide (CO₂) in a variety of chemical syntheses.[1] Its ease of handling compared to gaseous ammonia, coupled with its ability to slowly release ammonia under specific conditions, makes it an attractive reagent in organic synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ureas, primary amides, and in transition-metal-catalyzed reactions.

Properties and Handling

This compound is highly soluble in water and soluble in alcohols.[1] It exists in equilibrium with ammonia and carbon dioxide, with the equilibrium shifting towards the carbamate at lower temperatures.[1] Upon heating, it decomposes back to ammonia and carbon dioxide, and at higher temperatures (130-140 °C in a sealed vessel), it can dehydrate to form urea.[1]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of ammonia and carbon dioxide gases that may be released.

-

Store in a cool, dry place in a tightly sealed container to prevent decomposition.

Application 1: Synthesis of N-Substituted Ureas via Hofmann Rearrangement

This compound serves as an effective in situ source of ammonia for trapping isocyanate intermediates generated from the Hofmann rearrangement of primary amides, yielding N-substituted ureas. This method is particularly advantageous as it avoids the direct handling of gaseous ammonia.[2][3]

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Ureas

This protocol is adapted from the work of Rosa, N. S., et al. (2020).[2]

-

To a stirred solution of the primary amide (0.5 mmol, 1.0 equiv) and this compound (0.75 mmol, 1.5 equiv) in 2,2,2-trifluoroethanol (TFE) (1.25 mL) at 0 °C under an argon atmosphere, add (diacetoxyiodo)benzene (PIDA) (1.0 mmol, 2.0 equiv) in one portion.

-

After 30 minutes at 0 °C, allow the reaction mixture to warm to room temperature and continue stirring for 9 hours.

-

Add additional portions of PIDA (1.0 equiv) and this compound (1.0 equiv) to the reaction mixture at room temperature.

-

Continue stirring for an additional 12 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), the product can be isolated and purified by column chromatography on silica gel.

Quantitative Data

| Entry | Starting Amide | Product | Solvent | Yield (%) | Reference |

| 1 | Benzamide | Phenylurea | TFE | 95 | [2] |

| 2 | 4-Methoxybenzamide | (4-Methoxyphenyl)urea | TFE | 98 | [2] |

| 3 | 4-Nitrobenzamide | (4-Nitrophenyl)urea | TFE | 75 | [2] |

| 4 | 2-Thiophenecarboxamide | (Thiophen-2-yl)urea | TFE | 85 | [2] |

Reaction Workflow

Caption: Workflow for N-substituted urea synthesis.

Application 2: Catalytic Synthesis of Urea

This compound is a direct precursor to urea and can be converted to urea under catalytic conditions. This process is a cornerstone of the industrial production of urea fertilizers and can be adapted for laboratory-scale synthesis.[4]

Experimental Protocol: Catalytic Conversion of this compound to Urea

This protocol is based on the findings of Barzagli, F., et al. (2011), who investigated the use of metal catalysts for this conversion.[4][5]

-

Place this compound (1.0 g) and a catalytic amount of a metal salt (e.g., ZnCl₂ or CuCl₂, 5 mol%) in a sealed pressure vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Heat the mixture to a temperature between 120-140 °C (393–413 K).

-

Maintain the reaction at this temperature for a specified time (e.g., 24-72 hours).

-

After cooling, the urea product can be isolated and purified. The progress of the reaction and the quantification of urea can be monitored by ¹³C NMR spectroscopy.[4][5]

Quantitative Data

| Catalyst | Temperature (°C) | Time (h) | Urea Yield (%) | Reference |

| ZnCl₂ | 140 | 72 | 54 | [4] |

| CuCl₂ | 140 | 72 | 45 | [4] |

| None | 140 | 72 | <10 | [4] |

Reaction Pathway